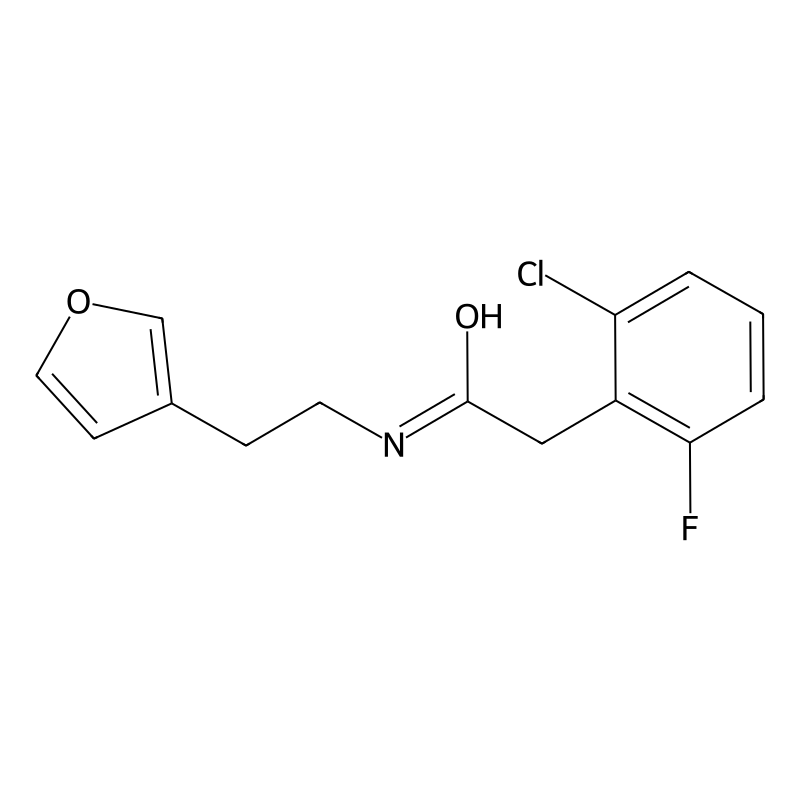

2-(2-Chloro-6-fluorophenyl)-N-[2-(furan-3-YL)ethyl]acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(2-Chloro-6-fluorophenyl)-N-[2-(furan-3-yl)ethyl]acetamide is an organic compound characterized by its complex structure, which includes a chloro group, a fluorine atom, and a furan ring. This compound is notable for its potential applications in medicinal chemistry and materials science due to its diverse functional groups that allow for various chemical interactions. It is part of a larger class of compounds that exhibit significant biological activities, making it an interesting subject of study in drug development and synthetic chemistry.

- Acylation Reactions: The introduction of the acetamide group typically occurs through acylation methods using suitable acyl chlorides or anhydrides.

- Cross-Coupling Reactions: The synthesis may involve cross-coupling techniques such as Suzuki or Stille coupling to introduce the furan and thiophene rings under palladium catalysis.

- Nucleophilic Substitution: The chloro group can be substituted with various nucleophiles, allowing for the modification of the compound's structure and properties.

Research indicates that 2-(2-chloro-6-fluorophenyl)-N-[2-(furan-3-yl)ethyl]acetamide exhibits promising biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest efficacy against certain bacterial strains.

- Anticancer Activity: The compound has been explored for its potential to inhibit cancer cell proliferation, possibly through interaction with specific molecular targets involved in cell signaling pathways.

- Anti-inflammatory Effects: Some studies have indicated that it may modulate inflammatory responses, although further research is necessary to elucidate these mechanisms .

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[2-(furan-3-yl)ethyl]acetamide typically involves multiple steps:

- Starting Material Preparation: The synthesis often begins with a substituted aniline derivative.

- Acylation: The aniline undergoes acylation to introduce the acetamide moiety.

- Formation of Furan and Thiophene Rings: Subsequent reactions involve forming the furan and thiophene rings through cross-coupling techniques.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity suitable for biological testing.

The compound has several applications across various fields:

- Medicinal Chemistry: It serves as a lead compound in drug discovery efforts aimed at developing new therapeutic agents for treating infections and cancer.

- Material Science: Its unique structural features make it a candidate for developing advanced materials with specific electronic or optical properties.

- Research Tools: Used in biological research to study enzyme interactions and cellular pathways due to its ability to modulate biological activity.

Interaction studies are crucial for understanding how 2-(2-chloro-6-fluorophenyl)-N-[2-(furan-3-yl)ethyl]acetamide interacts with biological systems. These studies often focus on:

- Molecular Target Identification: Identifying specific enzymes or receptors that the compound interacts with can provide insights into its mechanism of action.

- Binding Affinity Assessments: Evaluating how strongly the compound binds to its targets helps in understanding its potential efficacy as a drug candidate.

- Pathway Modulation Analysis: Investigating how the compound influences various signaling pathways can reveal its therapeutic potential and side effects .

Several compounds share structural similarities with 2-(2-chloro-6-fluorophenyl)-N-[2-(furan-3-yl)ethyl]acetamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(2-Chlorophenyl)-N-[2-(furan-2-yl)ethyl]acetamide | Contains a chlorophenyl group and furan | Lacks fluorine substitution |

| N-[2,2-bis(furan-2-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide | Bis-furan structure | Increased furan content enhances potential interactions |

| 2-(Cycloheptylamino)-2-oxoacetate | Different amine group | Focuses on cycloaliphatic structures, differing in biological activity |

| 4-(3-Fluoro-4-methoxyphenyl)-2-phenyloxazole | Contains oxazole ring | Offers different pharmacological profiles due to ring structure |

These compounds highlight the uniqueness of 2-(2-chloro-6-fluorophenyl)-N-[2-(furan-3-yield]acetamide through its specific combination of functional groups and structural features that contribute to its distinct biological activities and applications in research .